Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate
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Overview
Description
Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a pyrimidine ring, and a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate typically involves multi-step reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often involve heating under reflux with specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions often involve heating under reflux, using specific catalysts, and maintaining an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-yl)sulfanyl]-N-(2-naphthyl)acetamide
- Dimethyl 2-({[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-yl)sulfanyl]acetyl}amino)terephthalate
- Ethyl 2-({[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19N3O3S3 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
methyl 4-phenyl-2-[[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H19N3O3S3/c1-29-23(28)19-15(13-6-3-2-4-7-13)10-30-22(19)26-17(27)11-31-20-18-14-8-5-9-16(14)32-21(18)25-12-24-20/h2-4,6-7,10,12H,5,8-9,11H2,1H3,(H,26,27) |
InChI Key |
WUFLXODNIXFMAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5 |
Origin of Product |
United States |
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